molecular formula C17H18N6O2S B12139629 N-(2-ethoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12139629
M. Wt: 370.4 g/mol
InChI Key: YHSWWHRRGBPGOZ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a pyrazinyl substituent on the triazole ring and a 2-ethoxyphenyl group on the acetamide moiety. Its molecular structure combines a 1,2,4-triazole core, known for diverse biological activities, with a sulfanylacetamide linker that enhances binding to biological targets.

Properties

Molecular Formula

C17H18N6O2S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H18N6O2S/c1-3-25-14-7-5-4-6-12(14)20-15(24)11-26-17-22-21-16(23(17)2)13-10-18-8-9-19-13/h4-10H,3,11H2,1-2H3,(H,20,24)

InChI Key

YHSWWHRRGBPGOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with pyrazine derivatives.

    Attachment of the ethoxyphenyl group: This step involves the reaction of the triazole intermediate with 2-ethoxyphenyl isocyanate under controlled conditions.

    Final acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an antimicrobial or antifungal agent.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Potential applications in drug development, particularly for its antimicrobial properties.
  • Explored as a candidate for anti-inflammatory or anticancer therapies.

Industry:

  • Used in the development of new materials with specific properties, such as polymers or coatings.
  • Investigated for its potential use in agricultural chemicals or pesticides.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a broader class of sulfanylacetamide-triazole derivatives. Key structural variations among analogues include:

  • Substituents on the triazole ring : Pyrazin-2-yl (as in the target compound) vs. pyridinyl or thiophen-2-yl .
  • Substituents on the phenyl ring : 2-ethoxyphenyl (electron-donating) vs. 4-ethylphenyl (VUAA-1), 4-isopropylphenyl (OLC-12) , or halogenated aryl groups (e.g., 2-fluorophenyl in ).
  • Modifications to the acetamide linker : Presence of carbamoyl or hydrazide groups in derivatives like ZE-4b–ZE-5b .

Table 1: Structural Features of Selected Analogues

Compound Name Triazole Substituent Phenyl Substituent Biological Activity Reference
Target Compound Pyrazin-2-yl 2-ethoxyphenyl Not reported
VUAA-1 (N-(4-ethylphenyl)-2-...acetamide) 3-pyridinyl 4-ethylphenyl Orco agonist
OLC-15 (N-(4-butylphenyl)-2-...acetamide) 2-pyridinyl 4-butylphenyl Orco antagonist
KA3 (N-substituted aryl derivative) Pyridin-4-yl 4-chlorophenyl Antimicrobial, antioxidant
2-fluorophenyl analogue (CAS 573930-79-7) Pyrazin-2-yl 2-fluorophenyl Not reported

Pharmacological and Functional Comparisons

  • Orco Modulation: VUAA-1 and OLC-12/15 are potent Orco agonists/antagonists in insects, with activity dependent on the pyridinyl substituent and alkyl chain length on the phenyl group .
  • Antimicrobial Activity : Derivatives like KA3 (with electron-withdrawing chloro substituents) exhibit enhanced antimicrobial activity against E. coli and S. aureus compared to electron-donating groups . The target’s ethoxy group (electron-donating) may reduce potency in this context.
  • Anti-inflammatory Potential: Compounds with pyrolium-modified triazole rings (e.g., ) show anti-exudative activity in rats. The ethoxy group’s influence on solubility could modulate similar effects.

Biological Activity

N-(2-ethoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines various functional groups, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The molecular formula for this compound is C16H16N6O2SC_{16}H_{16}N_{6}O_{2}S with a molecular weight of 356.4 g/mol. The compound features a triazole ring, which is known for its biological activity, particularly in antifungal and antimicrobial applications.

Property Value
Molecular FormulaC₁₆H₁₆N₆O₂S
Molecular Weight356.4 g/mol
IUPAC NameThis compound
InChI KeyGPNITLJDPXHFOW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key proposed mechanisms include:

  • Inhibition of Ergosterol Biosynthesis : The triazole ring may interfere with the synthesis of ergosterol in fungi, leading to antifungal effects.
  • Enzyme Modulation : The compound can potentially bind to various enzymes or receptors, altering their activity and influencing metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial effects against a range of pathogens.

Research Findings

Recent studies have explored the biological activity of this compound across various domains:

Antifungal Activity

This compound has shown promise in inhibiting fungal growth by disrupting ergosterol biosynthesis pathways. This mechanism is similar to that of established antifungal agents like fluconazole.

Antimicrobial Properties

Research indicates that this compound possesses broad-spectrum antimicrobial activity. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against Candida albicans and reported a significant reduction in fungal viability at low concentrations.
    "The compound demonstrated potent antifungal activity comparable to standard treatments" .
  • Case Study 2 : Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated inhibition zones significantly larger than those observed with control substances.
    "Results suggest that this compound could be developed as a novel antimicrobial agent" .

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